4-methylthio-3-butenyl isothiocyanate (MTBITC) is a naturally occurring isothiocyanate, primarily found in cruciferous vegetables like daikon (Japanese white radish) [, ]. It contributes significantly to the pungent flavor and aroma of these vegetables []. MTBITC is generated from its glucosinolate precursor, 4-methylthio-3-butenyl glucosinolate, through enzymatic hydrolysis by myrosinase when the plant tissue is damaged [].
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